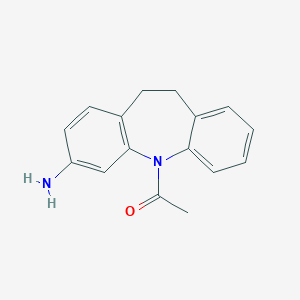

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Description

Properties

IUPAC Name |

1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18/h2-5,8-10H,6-7,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUMPHLDWPKWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233848 | |

| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84803-67-8 | |

| Record name | 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084803678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Acetyl-10,11-dihydro-5H-dibenz[b,f]azepin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQR24Q6RTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

This guide provides a comprehensive technical overview for the synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the development of various pharmaceutically active compounds. The narrative is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic strategy and experimental parameters, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Strategic Overview: A Three-Act Synthesis

The synthesis of the target molecule is logically approached in a three-stage sequence, beginning with the construction of the core heterocyclic scaffold, followed by functionalization of the nitrogen atom, and culminating in the introduction and transformation of a key substituent on one of the aromatic rings. This strategy ensures a high degree of control over the regioselectivity of the reactions and facilitates the purification of intermediates at each stage.

Caption: A high-level overview of the three-stage synthetic pathway.

Stage 1: Construction of the 10,11-dihydro-5H-dibenzo[b,f]azepine Scaffold

The foundational tricyclic structure, 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl, is a well-established synthetic target. Industrial-scale production often involves the intramolecular cyclization of 2,2'-diaminobibenzyl under high temperature and pressure, catalyzed by agents like polyphosphoric acid.[1] This reaction proceeds via an electrophilic aromatic substitution mechanism, where one of the amino groups attacks the other aromatic ring, followed by dehydration to form the seven-membered ring.

For laboratory-scale synthesis, various methods have been reported, including the Ullmann condensation and Buchwald-Hartwig amination reactions, which offer milder conditions and broader substrate scope.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction. For the purpose of this guide, we will assume the availability of commercial 10,11-dihydro-5H-dibenzo[b,f]azepine.

Table 1: Physicochemical Properties of 10,11-dihydro-5H-dibenzo[b,f]azepine

| Property | Value |

| Molecular Formula | C₁₄H₁₃N |

| Molecular Weight | 195.26 g/mol |

| CAS Number | 494-19-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 106-110 °C |

Stage 2 & 3 (Part A): One-Pot N-Acetylation and Subsequent Nitration

A highly efficient approach to the 3-nitro intermediate involves a one-pot procedure that combines the N-acetylation of 10,11-dihydro-5H-dibenzo[b,f]azepine and the subsequent nitration of the resulting N-acetyl derivative. This method, described in the patent literature, offers significant advantages in terms of process economy and reduced handling of intermediates.[2]

The acetylation of the secondary amine at the 5-position is a crucial step. It serves a dual purpose: firstly, it protects the amine from oxidation during the nitration step, and secondly, the acetyl group acts as a moderately deactivating, ortho-, para-directing group, influencing the regioselectivity of the subsequent electrophilic aromatic substitution.

The nitration is achieved using a mixture of nitric acid and acetic anhydride, which generates the potent electrophile, acetyl nitrate (CH₃COONO₂), in situ. The acetyl group on the nitrogen directs the incoming nitro group primarily to the para-position (position 3) of the aromatic ring, leading to the desired 3-nitro-5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine.

Caption: The one-pot N-acetylation and subsequent nitration workflow.

Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

Materials:

-

10,11-dihydro-5H-dibenzo[b,f]azepine

-

Acetic anhydride

-

Nitric acid (concentrated)

-

Ice

-

Water

-

Ethanol

Procedure:

-

To a stirred solution of 10,11-dihydro-5H-dibenzo[b,f]azepine in acetic anhydride (at a molar ratio of 1:2), the mixture is heated to reflux.

-

After the initial acylation is complete (monitored by TLC), the reaction mixture is cooled to 25-30 °C.

-

Concentrated nitric acid is added dropwise to the reaction mixture, maintaining the temperature between 25-30 °C. The excess acetic anhydride serves as a solvent and reacts with any water present.[2]

-

Upon completion of the nitration (monitored by TLC), the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then washed with cold ethanol.

-

The crude product is recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine.

Table 2: Physicochemical Properties of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

| Property | Value |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | 79752-03-7 |

| Appearance | Pale yellow solid |

| Predicted XLogP3 | 3.0 |

Stage 3 (Part B): Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group at the 3-position to the corresponding primary amine. This transformation is a cornerstone of synthetic organic chemistry, and several reliable methods are available. For this particular substrate, catalytic hydrogenation is the preferred method due to its high efficiency, clean reaction profile, and the relative ease of product isolation.

Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of aromatic nitro compounds.[3][4] The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel) in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The catalyst adsorbs both the nitro compound and hydrogen gas onto its surface, facilitating the reduction.

Caption: The catalytic hydrogenation of the nitro-intermediate to the final product.

Experimental Protocol: Synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Materials:

-

5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Methanol/Ethyl Acetate)

-

Hydrogen gas supply (balloon or cylinder)

-

Celite® or a similar filter aid

Procedure:

-

A solution of 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine in ethanol is placed in a hydrogenation flask.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

-

The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure is often sufficient for this transformation) at room temperature.

-

The progress of the reaction is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake should be washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to yield the crude 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization Data

Table 3: Characterization Data for Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 10,11-dihydro-5H-dibenzo[b,f]azepine | C₁₄H₁₃N | 195.26 | MS (EI): m/z 195 (M+), 194, 180, 165.[5] |

| 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | C₁₆H₁₄N₂O₃ | 282.29 | MS (Predicted): [M+H]⁺ 283.1077.[6] |

| 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | C₁₆H₁₆N₂O | 252.31 | MS (Predicted): [M+H]⁺ 253.1335. ¹H NMR (CDCl₃, predicted): δ ~7.0-7.5 (m, Ar-H), ~6.7 (d, Ar-H), ~6.6 (s, Ar-H), ~3.6 (br s, NH₂), ~3.2 (m, CH₂), ~2.9 (m, CH₂), ~2.2 (s, CH₃). |

Note: Predicted NMR data is based on analogous structures and chemical shift predictions. Experimental verification is recommended.

Safety Considerations

-

Acetic anhydride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care, using appropriate PPE. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

-

Catalytic hydrogenation with Pd/C and hydrogen gas should be performed by trained personnel in a well-ventilated area, away from ignition sources. The catalyst is pyrophoric when dry and should be handled with care.

Conclusion

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine can be achieved through a reliable and efficient three-stage process. The one-pot acetylation and nitration of the commercially available 10,11-dihydro-5H-dibenzo[b,f]azepine, followed by the catalytic hydrogenation of the resulting nitro-intermediate, provides a robust route to the target molecule. This guide has detailed the experimental procedures and the underlying chemical principles to enable researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

- Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101-123.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Sroor, F. M., Terme, T., Vanelle, P., & Spitz, C. (2025).

- Csende, F., & Hosztafi, S. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie, 339(1), 63-66.

- Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114-8118.

- Balaure, P., et al. (2010). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 55(11-12), 851-856.

-

PubChem. (n.d.). 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine. Retrieved from [Link]

-

NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]

- van der Westhuizen, J. H., & van der Watt, J. G. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 700-718.

- Process for preparing 5-acetyl-3-nitro-imino-dibenzyl. RO81554B1.

-

PubChemLite. (n.d.). 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine. Retrieved from [Link]

Sources

- 1. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]

- 2. biosynth.com [biosynth.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz(b,f)azepine | C16H14N2O3 | CID 2246474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-acetyl-10,11-dihydro-3-nitro-5h-dibenz[b,f]azepine (C16H14N2O3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Chemical Properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a key intermediate in the synthesis of various pharmaceutically active compounds. This document delves into its synthesis, physicochemical characteristics, spectral data, and reactivity, offering field-proven insights for its application in research and development.

Introduction: The Significance of the Dibenzazepine Scaffold

The 10,11-dihydro-5H-dibenz(b,f)azepine core, also known as iminodibenzyl, is a privileged scaffold in medicinal chemistry. Its tricyclic structure is a cornerstone for a range of drugs, particularly those targeting the central nervous system. The inherent stability and the possibility of functionalization at various positions make it a versatile starting point for the development of novel therapeutic agents. 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, with its acetyl-protected nitrogen on the azepine ring and a reactive primary amine on one of the phenyl rings, serves as a crucial building block for creating more complex molecules with tailored pharmacological profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

Table 1: Physicochemical Properties of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

| Property | Value | Source |

| CAS Number | 84803-67-8 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| Appearance | Likely a solid, based on related compounds. | Inferred from related structures |

| Melting Point | Not explicitly reported. The related 3-chloro derivative has a melting point of 124 °C, suggesting this compound is also a solid with a defined melting point. | Inferred from[2] |

| Boiling Point | Not explicitly reported. The related 3-chloro derivative has a high boiling point of 481.2 °C, indicating low volatility. | Inferred from[2] |

| Solubility | Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water, similar to its chloro-analog. | Inferred from[2] |

| pKa | Not explicitly reported. The presence of the aromatic amine suggests it will have a pKa in the typical range for anilines. | |

| LogP (predicted) | 2.5 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is a critical aspect of its utility. The acetylation of the nitrogen at the 5-position serves as a protective group, modulating the reactivity of the dibenzazepine core during subsequent reactions.

A key synthetic route involves the reductive deamination of a related compound, as described in the literature. This highlights the importance of this molecule as a precursor to other 3-substituted 10,11-dihydro-5H-dibenz[b,f]azepine derivatives. The acetyl group can be introduced to the iminodibenzyl core using reagents like acetic anhydride or acetyl chloride. The subsequent introduction of the amino group at the 3-position is a critical step, often achieved through nitration followed by reduction.

Representative Synthetic Workflow:

Sources

The Inner Workings of Amino-Dibenzazepine Derivatives: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism of action of amino-dibenzazepine derivatives, a cornerstone class of therapeutic agents. We will move beyond a superficial overview to dissect the molecular interactions, structure-activity relationships, and key experimental methodologies that underpin their clinical efficacy. This document is designed to be a practical and authoritative resource for professionals in the field of neuroscience and drug discovery.

Introduction: The Dibenzazepine Scaffold and its Therapeutic Legacy

The dibenzazepine core, a tricyclic structure composed of two benzene rings fused to a central seven-membered azepine ring, is the foundation for a class of drugs with significant impact in neurology and psychiatry.[1][2] Prominent members of this family, including carbamazepine, oxcarbazepine, and their more recent successor, eslicarbazepine acetate, are widely utilized as anticonvulsants and mood stabilizers.[3][4] Their enduring clinical relevance stems from a primary, potent mechanism of action: the modulation of neuronal excitability through the blockade of voltage-gated sodium channels.[3]

The Primary Target: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action for amino-dibenzazepine derivatives is the inhibition of voltage-gated sodium channels (VGSCs).[3][5] These channels are critical for the initiation and propagation of action potentials in neurons.[6] By blocking these channels, amino-dibenzazepine derivatives stabilize hyperexcited neuronal membranes, thereby inhibiting repetitive firing and reducing the spread of abnormal electrical discharges.[5][7]

A key feature of their action is state-dependency . These drugs exhibit a higher affinity for the inactivated state of the sodium channel compared to the resting state.[6][8] This preferential binding to the inactivated state is crucial for their therapeutic window, as it allows for selective targeting of rapidly firing neurons—a hallmark of epileptic seizures—while having a lesser effect on neurons firing at a normal physiological rate.[8]

Molecular Binding Site and Key Interactions

Molecular modeling and mutagenesis studies have identified the binding site for these drugs within the inner pore of the sodium channel, specifically on the S6 segment of domain IV (DIVS6).[9] Key amino acid residues, notably phenylalanine (F1764) and tyrosine (Y1771) in the Nav1.2 channel, are critical for the binding of carbamazepine.[10] The interaction is thought to involve an aromatic-aromatic interaction between one of the drug's aromatic rings and the tyrosine residue, and a hydrogen bond between the drug's amide group and the phenylalanine residue.[10]

Caption: Interaction of Amino-Dibenzazepine Derivatives with Voltage-Gated Sodium Channels.

Subtype Selectivity

The mammalian brain expresses several subtypes of voltage-gated sodium channels, including Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[11] Amino-dibenzazepine derivatives exhibit some degree of subtype selectivity. For instance, carbamazepine demonstrates a high binding rate to all four of these subtypes.[11] Studies have specifically investigated the effects of these drugs on Nav1.2 channels, which are prominently expressed in principal excitatory neurons.[12] The differential effects on various subtypes likely contribute to the specific clinical profiles of these drugs.

The Role of Active Metabolites

It is crucial to recognize that for some amino-dibenzazepine derivatives, the parent compound is a prodrug, and its therapeutic effects are largely mediated by active metabolites.

-

Carbamazepine is metabolized to carbamazepine-10,11-epoxide , which is also an active sodium channel blocker.[13]

-

Oxcarbazepine is rapidly converted to its active metabolite, licarbazepine (also known as the 10-monohydroxy derivative or MHD), which is responsible for the majority of its anticonvulsant activity.[14][15]

-

Eslicarbazepine acetate is a prodrug that is extensively metabolized to eslicarbazepine (S-licarbazepine), the active entity.[3][4]

These metabolites often have different pharmacokinetic and pharmacodynamic profiles compared to the parent drug, influencing the overall clinical effect and side-effect profile.[3]

Quantitative Analysis of Sodium Channel Blockade

The potency of amino-dibenzazepine derivatives as sodium channel blockers can be quantified using electrophysiological techniques, most notably patch-clamp recordings. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of these compounds.

| Compound | Nav Subtype(s) | IC50 (µM) | Comments | Reference(s) |

| Carbamazepine | Nav1.3, Nav1.4, Nav1.5, Nav1.7 | 86.74, 45.76, 22.92, 46.72 (use-dependent) | Less potent in tonic block. | [16] |

| Oxcarbazepine | Not specified | ~711.07 (on field excitatory postsynaptic potentials) | Less potent than carbamazepine on postsynaptic glutamate receptors. | [17] |

| Eslicarbazepine | Not specified | Not specified | Enhances slow inactivation more than fast inactivation. | [6][8] |

Note: IC50 values can vary depending on the experimental conditions, including the specific Nav subtype, the holding potential, and the stimulation frequency (tonic vs. use-dependent block).

Structure-Activity Relationship (SAR)

The chemical structure of the dibenzazepine scaffold is intricately linked to its pharmacological activity. Key structural features that influence its sodium channel blocking activity include:

-

The 5-carboxamide group: This moiety is essential for the anticonvulsant activity of carbamazepine and its analogues.[18]

-

The 10,11-bridge: Modifications at this position significantly impact the metabolic profile and side effects. For instance, the ketone group in oxcarbazepine at the 10-position, compared to the double bond in carbamazepine, alters its metabolism, avoiding the formation of the epoxide metabolite.[3] The acetate group in eslicarbazepine acetate at the 10-position facilitates its conversion to the active eslicarbazepine.[3]

-

Substitutions on the aromatic rings: While less explored for anticonvulsant activity, substitutions on the benzene rings can modulate the overall lipophilicity and electronic properties of the molecule, potentially influencing its interaction with the binding site.[19]

Caption: A Simplified Workflow for Patch-Clamp Electrophysiology.

Synthesis of Carbamazepine (Illustrative Protocol)

Disclaimer: This is a simplified, illustrative protocol and should be adapted and performed by qualified chemists in a controlled laboratory setting.

Reaction: The synthesis of carbamazepine typically involves the reaction of iminostilbene with a source of the carbamoyl group.

Materials:

-

Iminostilbene

-

Potassium cyanate (KOCN) or sodium cyanate (NaOCN)

-

Glacial acetic acid

-

Water

Procedure:

-

In a round-bottom flask, create a suspension of iminostilbene in a mixture of glacial acetic acid and water. [20]2. Heat the stirred suspension to approximately 60°C. [20]3. Gradually add potassium cyanate or sodium cyanate in portions over several hours. [20]4. After the addition is complete, continue stirring the reaction mixture for a period of time to ensure complete reaction. [20]5. Cool the reaction mixture to room temperature to allow the carbamazepine product to precipitate. [20]6. Collect the precipitated solid by filtration. [20]7. Wash the solid with a mixture of acetic acid and water, and then dry to obtain the crude carbamazepine. [20]8. The crude product can be further purified by recrystallization.

Conclusion

The mechanism of action of amino-dibenzazepine derivatives is a well-characterized yet multifaceted process. Their primary therapeutic efficacy is unequivocally linked to the state-dependent blockade of voltage-gated sodium channels. However, a comprehensive understanding of their clinical profile requires an appreciation of their subtype selectivity, the role of their active metabolites, and their secondary effects on other ion channels and neurotransmitter systems. This in-depth knowledge is paramount for the rational design of novel derivatives with improved efficacy and tolerability, and for optimizing the clinical application of this important class of drugs.

References

- What effects does oxcarbazepine have on neurotransmitters? - Dr.Oracle. (2025, July 12).

- Effect of carbamazepine, oxcarbazepine and lamotrigine on the increase in extracellular glutamate elicited by veratridine in rat cortex and stri

- Which neurotransmitters does Oxcarbazepine (anticonvulsant medic

- Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in r

- Carbamazepine and oxcarbazepine, but not eslicarbazepine, enhance excitatory synaptic transmission onto hippocampal CA1 pyramidal cells through an antagonist action at adenosine A1 receptors - PubMed. (n.d.).

- Design and Synthesis of Some Carbamazepine Derivatives Using Several Str

- The Development of a Continuous Synthesis for Carbamazepine using Validated In-line Raman Spectroscopy and Kinetic Modelling for - OSTI.GOV. (2023, January 17).

- Day # 58: Carbamazepine and Oxcarbazepine - Bullet Psych. (2020, October 24).

- US7015322B1 - Process for producing carbamazepine - Google P

- Design, synthesis, and in vitro evaluation of a carbamazepine derivative with antitumor potential in a model of Acute Lymphoblastic Leukemia - PMC - NIH. (2025, April 28).

- Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acet

- Design and Synthesis of Carbamazepine-Alkyne Conjugate as Antidiabetic Agent: Study of Chemical Descriptors (log P and π). (n.d.).

- (PDF)

- Effects of dibenzazepine compounds on Nav1.

- Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review - RSYN RESEARCH. (n.d.).

- Chemical Structure of the Dibenzazepine Family.

- Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed. (n.d.).

- Dual Mechanisms of the Diazepine-Benzimidazole Derivative, DAB-19, in Modulating Glutamatergic Neurotransmission - MDPI. (n.d.).

- Carbamazepine vs Oxcarbazepine Comparison - Drugs.com. (n.d.).

- Nav selectivity profiles for vixotrigine, carbamazepine, PF-05089771,...

- Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC - NIH. (n.d.).

- What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs?

- Study of secondary and tertiary benzazepine derivatives Ca 2+ channel blockers and their analog diltiazem - Research with New Jersey. (n.d.).

- What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed. (n.d.).

- Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites. (n.d.).

- Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed. (n.d.).

- Pharmacological Actions of Potassium Channel Openers on Voltage-G

- (PDF)

- In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein - PubMed. (n.d.).

- [Long-term effects of dibenzazepines on metabolic parameters: retrospective comparison of carbamazepine, oxcarbazepine and eslicarbazepine acetate in the real world] - PubMed. (2020, July 16).

- SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE - American Epilepsy Society. (2012, September 6).

- Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PubMed. (n.d.).

- Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed. (n.d.).

Sources

- 1. Selective effects of diltiazem, a benzothiazepine calcium channel blocker, and diazepam, and other benzodiazepines on the Na+/Ca2+ exchange carrier system of heart and brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dibenzazepine Agents in Epilepsy: How Does Eslicarbazepine Acetate Differ? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]

- 7. bulletpsych.com [bulletpsych.com]

- 8. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, oxcarbazepine and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels | MDPI [mdpi.com]

- 11. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of dibenzazepine compounds on Nav1.2 channels and neuronal network activity: A systematic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro transport profile of carbamazepine, oxcarbazepine, eslicarbazepine acetate, and their active metabolites by human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Oxcarbazepine and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the evidence that oxcarbazepine and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differential effect of carbamazepine and oxcarbazepine on excitatory synaptic transmission in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Benzazepinone calcium channel blockers. 4. Structure-activity overview and intracellular binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US7015322B1 - Process for producing carbamazepine - Google Patents [patents.google.com]

Technical Guide to the Spectroscopic Characterization of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a derivative of the pharmaceutically significant dibenzazepine scaffold.[1][2][3] While direct experimental spectra for this specific molecule are not widely published, this document, intended for researchers, scientists, and drug development professionals, outlines the predicted spectroscopic data based on its chemical structure and established principles of NMR, IR, and mass spectrometry. It serves as a predictive and instructional manual, detailing not only the expected spectral features but also the underlying causality for experimental choices and data interpretation. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation of this and similar molecules.

Introduction and Molecular Overview

The dibenzazepine core structure is a cornerstone in medicinal chemistry, forming the foundation for a variety of therapeutic agents, including antidepressants and anticonvulsants.[2][3] The title compound, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (Molecular Formula: C₁₆H₁₆N₂O, Molecular Weight: 252.31 g/mol ), is a functionalized derivative of this important heterocyclic system.[4] Its structure incorporates an N-acetyl group, which modulates the electronic properties of the central azepine ring, and a primary amine on one of the phenyl rings, offering a site for further chemical modification.

Accurate structural confirmation is a critical step in the synthesis and development of any novel compound. This guide provides a detailed roadmap for acquiring and interpreting the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—required to unequivocally verify the identity and purity of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Molecular Structure:

Caption: Chemical structure of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, both ¹H and ¹³C NMR will provide definitive information on its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

The choice of solvent is critical for NMR analysis. Due to the presence of both an amide and a primary amine, which have exchangeable protons, a polar aprotic solvent is recommended.

Workflow:

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Causality Behind Experimental Choices:

-

Method: ATR is a non-destructive technique that requires little to no sample preparation, making it highly efficient. [5]Good contact between the sample and the ATR crystal is essential for a high-quality spectrum. [5]* Background Scan: A background scan of the empty, clean crystal is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the crystal itself.

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400-3200 | N-H Stretch (doublet) | Primary Amine (-NH₂) | The two N-H bonds give rise to symmetric and asymmetric stretching modes. |

| 3100-3000 | C-H Stretch (Aromatic) | Aromatic Rings | Characteristic stretching vibrations of sp² C-H bonds. |

| 2950-2850 | C-H Stretch (Aliphatic) | -CH₂- (dihydro bridge), -CH₃ (acetyl) | Stretching vibrations of sp³ C-H bonds. |

| ~1660 | C=O Stretch (Amide I) | N-Acetyl Group | Strong, sharp absorption typical for a tertiary amide carbonyl. |

| 1600-1450 | C=C Stretch (Aromatic) | Aromatic Rings | Multiple bands indicating the presence of the benzene rings. |

| ~1370 | C-N Stretch | Amide, Amine | C-N stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing a detailed "fingerprint" of the molecule.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV).

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments.

Expected Molecular Ion:

-

Molecular Formula: C₁₆H₁₆N₂O

-

Exact Mass: 252.13 [4]* Molecular Ion Peak (M⁺): m/z = 252

Fragmentation Pathways: The fragmentation of N-acetyl compounds and dibenzazepine derivatives often follows predictable pathways. The loss of the acetyl group is a common and diagnostically important fragmentation. [6][7]

Caption: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

-

m/z 252 (M⁺): The molecular ion peak.

-

m/z 210: Loss of ketene (CH₂=C=O, 42 Da) from the acetyl group, a characteristic fragmentation for N-acetyl compounds. [7]* m/z 209: Loss of an acetyl radical (•COCH₃, 43 Da).

-

m/z 193/194/195: Fragments corresponding to the core dibenzazepine structure after loss of the acetyl and amine groups. [8][9][10]

Conclusion: A Unified Spectroscopic Picture

The comprehensive structural elucidation of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine is achieved by synthesizing the data from all four spectroscopic techniques.

-

Mass Spectrometry will confirm the molecular weight of 252 g/mol .

-

IR Spectroscopy will confirm the presence of the key functional groups: a primary amine (N-H stretch ~3400-3200 cm⁻¹), an amide C=O (~1660 cm⁻¹), and the aromatic and aliphatic C-H bonds.

-

¹³C NMR will confirm the presence of 16 unique carbons, including the characteristic amide carbonyl (~169 ppm), aliphatic carbons (~30-35 ppm), and the acetyl methyl group (~22 ppm).

-

¹H NMR will provide the final, detailed picture, showing the correct number of protons in distinct chemical environments: the aromatic region, the broad amine and amide N-H signals, the complex aliphatic signals of the dihydro bridge, and the sharp singlet of the acetyl methyl group.

Together, these predicted data points form a unique and internally consistent spectroscopic signature that would serve to unequivocally confirm the structure of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. This guide provides the necessary framework for any researcher to confidently perform this analysis.

References

-

University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

-

Guttman, M., & Lee, K. K. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(7), 1159–1167. Retrieved from [Link]

-

Tjelta, B. L., & Glish, G. L. (2010). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 21(5), 783–790. Retrieved from [Link]

-

Kricka, L. J., & Ledwith, A. (1974). Dibenz[b,f]azepines and related ring systems. Chemical Reviews, 74(1), 101–123. Retrieved from [Link]

-

Csende, F., & Stájer, G. (1997). An improved method for the preparation of 3-substituted 10,11-dihydro-5H-[b,f]azepine derivatives. Journal für praktische Chemie/Chemiker-Zeitung, 339(1), 84-86. Retrieved from [Link]

-

Agrawal, R. K., & Sahu, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN Publishers. Retrieved from [Link]

-

Bakos, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1985. Retrieved from [Link]

-

Kamerling, J. P., et al. (1975). Identification of O-acetylated N-acylneuraminic acids by mass spectrometry. Biochemical and Biophysical Research Communications, 65(4), 1272-1278. Retrieved from [Link]

-

Balaure, P., et al. (2012). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie, 57(7-8), 695-702. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 760875, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. Retrieved from [Link]

-

Jezierska, A., et al. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 738. Retrieved from [Link]

-

Agrawal, R. K., & Sahu, A. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN Publishers. Retrieved from [Link]

-

Sánchez, J. D., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 6737-6741. Retrieved from [Link]

-

Sánchez, J. D., et al. (2025). Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. RSC Advances, 15(9), 6737-6741. Retrieved from [Link]

-

J-Stage. (n.d.). Untitled. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Oriental Journal of Chemistry, 38(2). Retrieved from [Link]

-

Khan, M. A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 9(12), 1046. Retrieved from [Link]

-

NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-acetyl-5h-dibenz[b,f]azepine (C16H13NO). Retrieved from [Link]

-

NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Elguero, J., et al. (2004). The behavior of 5H-dibenz[b,f]azepine in sulfuric acid solution. ARKIVOC, 2004(ii), 206-212. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Characterization of some 5H-dibenzo (b,f)azepine-5-carboxamido-4'-aryl-3'-aryl piperazine-2'-azetidinone derivatives. Retrieved from [Link]

-

van Meegen, M. A., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Journal of the American Chemical Society, 141(12), 4989-4996. Retrieved from [Link]

-

Basu, K., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 607-611. Retrieved from [Link]

-

ResearchGate. (2025, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

NIST. (n.d.). 5H-Dibenz[b,f]azepine, 10,11-dihydro- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pubs.rsyn.org [pubs.rsyn.org]

- 2. pubs.rsyn.org [pubs.rsyn.org]

- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | C16H16N2O | CID 760875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. edinst.com [edinst.com]

- 6. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]

- 10. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]

CAS number 84803-67-8 research applications

An In-Depth Technical Guide to the Research Applications of CAS Number 84803-67-8

Introduction

In the landscape of medicinal chemistry and drug development, the utility of a chemical compound is often defined by its role as a foundational building block for more complex, biologically active molecules. CAS number 84803-67-8, chemically identified as 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone and also known by synonyms such as 5-Acetyl-3-aminoiminodibenzyl, exemplifies this principle. While not extensively studied for its own pharmacological properties, this dibenzazepine derivative serves as a critical synthetic intermediate in the creation of valuable research tools and potential therapeutic agents. Its structural features, particularly the dibenzazepine core, are prevalent in a variety of centrally acting drugs.[1][2]

This technical guide provides an in-depth exploration of the research applications of CAS number 84803-67-8, focusing on its pivotal role as a precursor in the synthesis of neuropharmacological probes and other bioactive compounds. We will delve into the synthetic pathways it enables, its analytical relevance, and the broader significance of the molecules derived from it, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Properties and Synthesis Overview

Understanding the physicochemical properties of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is essential for its effective application in synthetic organic chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O | [3][4] |

| Molecular Weight | 252.31 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 142.0-153.0 °C | [5] |

| Boiling Point (Predicted) | 523.9 ± 50.0 °C | [5] |

| Density (Predicted) | 1.210 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.40 ± 0.20 | [5] |

The synthesis of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is typically achieved through a multi-step process. A common route involves the reduction of the corresponding nitro-substituted precursor, 5-acetyl-3-nitroiminodibenzyl.[6] This nitro compound can be prepared by the acylation and subsequent nitration of iminodibenzyl.[6][7]

Core Research Application: A Versatile Synthetic Intermediate

The primary research application of CAS number 84803-67-8 is its function as a key intermediate in the synthesis of specialized molecules for research and pharmaceutical development.

Synthesis of Azidobupramine: A Bifunctional Neurotransmitter Transporter Ligand

A significant application of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is its role as a starting material for the synthesis of azidobupramine. Azidobupramine is a sophisticated research tool designed as a multifunctional antidepressant probe.[8][9] Its structure incorporates functionalities that allow for covalent labeling and the attachment of fluorophores, making it invaluable for studying the structure and function of neurotransmitter transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[8]

The synthesis of azidobupramine from 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is a multi-step process that highlights the utility of this precursor. The primary amine group of the starting material is converted to an azide group, and subsequent modifications are made to the dibenzazepine nitrogen.[9]

Synthetic Workflow: From 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone to Azidobupramine

-

Diazotization and Azidation: The primary amine of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures to form a diazonium salt. This intermediate is then reacted with sodium azide to yield 1-(3-azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone.[9]

-

Deprotection: The acetyl group on the dibenzazepine nitrogen is removed under basic conditions (e.g., using potassium hydroxide in methanol) to yield 3-azido-10,11-dihydro-5H-dibenzo[b,f]azepine.[8]

-

Alkylation: The secondary amine of the dibenzazepine is then alkylated with a suitable side chain, such as 1-bromo-3-chloropropane, to introduce the characteristic side chain of tricyclic antidepressants.

-

Further Functionalization: The terminal amine of the side chain can then be further modified, for example, by reaction with 4-bromobut-1-yne, to introduce a terminal alkyne. This alkyne group can then be used for "click" chemistry reactions to attach fluorescent probes.[9]

Caption: Synthetic pathway from CAS 84803-67-8 to Azidobupramine.

Intermediate in the Synthesis of Dibenzazepine Derivatives

The dibenzazepine scaffold is a cornerstone in the development of drugs targeting the central nervous system.[1][10] 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone, as a derivative of this core structure, is a valuable starting material for creating a diverse library of new chemical entities. The amino group provides a reactive handle for a wide range of chemical transformations, allowing for the exploration of structure-activity relationships. Dibenzazepine derivatives have been investigated for a multitude of pharmacological activities, including:

Precursor to the Antiarrhythmic Agent Bonnecor

Another notable application of 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone is its use as a reagent in the synthesis of Bonnecor, a novel antiarrhythmic agent.[5] This highlights the versatility of this intermediate beyond the realm of neuroscience and into cardiovascular drug discovery.

Analytical Applications

In addition to its synthetic utility, 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone serves an important role in analytical chemistry. It is recognized as a process impurity of the tricyclic antidepressant Clomipramine.[11][12][13] As such, it is used as a reference standard in the development and validation of analytical methods for quality control and impurity profiling of Clomipramine and related pharmaceutical products.[11] This ensures the purity, safety, and efficacy of the final drug product.

Conclusion

CAS number 84803-67-8, or 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone, is a prime example of a chemical intermediate whose value is realized through its transformation into other high-value molecules. While direct research into its own biological activity is limited, its application as a precursor in the synthesis of the sophisticated neuropharmacological probe azidobupramine, its role in the development of diverse dibenzazepine-based therapeutic agents, and its utility in the synthesis of the antiarrhythmic Bonnecor underscore its significance in the field of drug discovery and development. Furthermore, its application as an analytical reference standard highlights its importance in ensuring the quality of established pharmaceuticals. For researchers and scientists in medicinal chemistry, 1-(3-Amino-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone represents a versatile and valuable building block for the creation of next-generation research tools and potential therapeutics.

References

-

Rao, G. K., Kaur, R., & Pai, P. N. S. (2010). Synthesis and biological evaluation of some dibenzazepine analogs. Journal of Chemical and Pharmaceutical Research, 2(4), 549-555. [Link]

-

Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]

-

Rao, G. K., Kaur, R., & Pai, P. N. S. (2010). Synthesis and biological evaluation of some dibenzazepine analogs. Semantic Scholar. [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. (n.d.). ResearchGate. [Link]

-

Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. (2022). RSYN RESEARCH. [Link]

-

Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores. (2016). ResearchGate. [Link]

-

Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores. (2016). PMC. [Link]

-

Clomipramine-impurities. Pharmaffiliates. [Link]

-

Clomipramine Nitroso Impurity 2 | 41075-14-3. SynZeal. [Link]

-

CAS No : 84803-67-8 | Product Name : 5-Acetyl-3-aminoiminodibenzyl. Pharmaffiliates. [Link]

-

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine. PubChem. [Link]

-

5-Acetyl-3-aminoiminodibenzyl : CAS No.84803-67-8. Omsynth Lifesciences. [Link]

- Process for preparing 5-acetyl-3-nitro-imino-dibenzyl.

-

Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. [Link]

-

Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives. PubMed Central. [Link]

-

SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Revue Roumaine de Chimie. [Link]

-

Process For The Preparation Of 3 Chloroiminodibenzyl. Quick Company. [Link]

Sources

- 1. rsynresearch.org [rsynresearch.org]

- 2. pubs.rsyn.org [pubs.rsyn.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine | C16H16N2O | CID 760875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-acetyliminodibenzyl | 84803-67-8 [chemicalbook.com]

- 6. Process For The Preparation Of 3 Chloroiminodibenzyl [quickcompany.in]

- 7. RO81554B1 - Process for preparing 5-acetyl-3-nitro-imino-dibenzyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. cleanchemlab.com [cleanchemlab.com]

- 12. Clomipramine Impurity 14 | CAS No- 84803-67-8 | NA [chemicea.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Biological activity of 3-amino substituted dibenzazepines

An In-Depth Technical Guide to the Biological Activity of 3-Amino Substituted Dibenzazepines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dibenzazepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide focuses on the synthesis, biological activities, and structure-activity relationships of a specific subclass: 3-amino substituted dibenzazepines and their close structural analogs. We delve into the diverse pharmacological profiles exhibited by these compounds, ranging from anticancer and neuroprotective to cardiovascular effects. This document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Significance of the Dibenzazepine Scaffold

The tricyclic dibenzazepine system, featuring a central seven-membered azepine ring fused to two benzene rings, is a cornerstone of modern pharmacology.[1][2] Its unique three-dimensional conformation allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Clinically established drugs such as carbamazepine (an anticonvulsant) and imipramine (an antidepressant) underscore the therapeutic potential inherent in the dibenzazepine core.[1]

The introduction of an amino substituent at the 3-position of the dibenzazepine nucleus introduces a key functional group that can significantly modulate the compound's physicochemical properties and biological activity. This amino group can serve as a handle for further chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of pharmacological effects. This guide will explore the synthesis of these derivatives and categorize their biological activities, providing insights into their mechanisms of action and therapeutic potential.

Synthetic Pathways to 3-Amino Substituted Dibenzazepines and Analogs

The synthesis of 3-amino substituted dibenzazepines and related benzazepines can be achieved through various synthetic strategies. The choice of route often depends on the desired substitution pattern and the starting materials available.

Synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives

A three-step process has been reported for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which can serve as precursors to further functionalized compounds.[2][3]

-

Step 1: Nucleophilic Addition: The process begins with a nucleophilic addition reaction of diversely substituted o-nitrobenzyl chlorides to 2-chlorobenzaldehydes, facilitated by a mild reductant like TDAE (tetrakis(dimethylamino)ethylene).[3]

-

Step 2: Nitro Group Reduction: The resulting nitro group is then reduced to an amine, affording a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate.[3]

-

Step 3: Intramolecular Buchwald-Hartwig Coupling: The final step involves an intramolecular Buchwald-Hartwig coupling to form the dibenzazepine scaffold.[3] Optimal conditions for this cyclization often involve a palladium catalyst (e.g., palladium acetate), a suitable ligand (e.g., Xantphos), and a base (e.g., potassium carbonate) in a high-boiling solvent like toluene, sometimes under microwave irradiation to improve yields.[3]

Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives

A related but distinct class, the 3-amino-1,5-benzodiazepine-2-one derivatives, can be synthesized via a Michael addition reaction of o-phenylenediamine with dehydroalanine derivatives, followed by cyclization.[4] This method provides a convenient route to these N-substituted benzodiazepines in good yields.[4]

General Workflow for Synthesis

Caption: Key structure-activity relationships for substituted dibenzazepines.

Experimental Protocols

Protocol: In Vitro NMDA Receptor Glycine Site Binding Assay

This protocol is adapted from studies on 3-hydroxy-1H-1-benzazepine-2,5-dione analogs. [5][6]

-

Preparation of Rat Cortical Membranes:

-

Homogenize rat cerebral cortices in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes.

-

Pellet the supernatant at 20,000 x g for 20 minutes.

-

Resuspend the pellet in distilled water and centrifuge again.

-

Wash the pellet three times with 50 mM Tris-acetate buffer (pH 7.4).

-

Store the final membrane preparation at -80°C.

-

-

Binding Assay:

-

Incubate the cortical membranes (approximately 100 µg of protein) with 5 nM [3H]-5,7-dichlorokynurenic acid ([3H]DCKA) in 50 mM Tris-acetate buffer (pH 7.4).

-

Add varying concentrations of the test compounds (3-amino substituted dibenzazepine analogs).

-

Incubate for 30 minutes at 4°C.

-

Terminate the assay by rapid filtration through Whatman GF/B filters.

-

Wash the filters three times with ice-cold buffer.

-

Determine the amount of bound radioactivity by liquid scintillation counting.

-

Define non-specific binding in the presence of 100 µM glycine.

-

-

Data Analysis:

-

Calculate the IC50 values (the concentration of test compound that inhibits 50% of specific [3H]DCKA binding) using non-linear regression analysis.

-

Protocol: DPPH Radical Scavenging Assay

This protocol is based on the evaluation of amino acid analogues of 5H-dibenz[b,f]azepine. [7]

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

-

Prepare stock solutions of the test compounds in methanol.

-

Use ascorbic acid or butylated hydroxyanisole (BHA) as a positive control.

-

-

Assay Procedure:

-

Add 1 mL of the DPPH solution to 3 mL of various concentrations of the test compounds.

-

Shake the mixture and allow it to stand at room temperature for 30 minutes.

-

Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

Use methanol as a blank.

-

-

Calculation of Scavenging Activity:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] x 100

-

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | IC50 / Potency | Reference |

| 3-Hydroxy-1H-1-benzazepine-2,5-diones | NMDA Receptor Antagonism | 8-chloro analog (6) is highly potent. | IC50 = 0.013 µM ([3H]DCKA binding) | [5] |

| 7,8-Dihydroxy-3-benzazepines | Cytotoxicity (HL-60 cells) | Compound [7]showed the highest cytotoxicity. | Twice as high as dopamine | |

| 3-Carbethoxyamino-5-dimethylaminoacetyl-dibenzazepine | Antiarrhythmic Activity | Orally more potent than Ethmozine. | - | [8] |

Conclusion and Future Perspectives

The 3-amino substituted dibenzazepine scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The existing body of research demonstrates their potential in oncology, neurology, and cardiology. The amino functionality at the 3-position provides a valuable point for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Elucidation of specific molecular targets: While broad activities have been identified, further studies are needed to pinpoint the precise molecular targets and mechanisms of action for many of these compounds.

-

Systematic SAR studies: Comprehensive structure-activity relationship studies will be crucial for the rational design of more potent and selective analogs.

-

In vivo efficacy and safety profiling: Promising in vitro candidates should be advanced to in vivo models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.

The continued exploration of 3-amino substituted dibenzazepines holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

- ResearchGate. Synthesis of 3-Amino-1,5-benzodiazepine-2-one Derivatives from Dehydroalanine Derivatives.

- R Discovery. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: structure-activity relationship at N-methyl-D-aspartate receptor glycine sites.

- PubMed. Chemistry and biological activity of new 3-benzazepines.

- PubMed. [Antiarrhythmic effectiveness of 3-carbalkoxyamino-5-(omega-aminoacyl)-10,11-dihydro-5H-dibenz-[b,f]-azepines].

- RSC Publishing. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives.

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to SAR)

- (Reference not directly cited in the text, but relevant to biological activity)

- Experts@Minnesota. Synthesis of amino acid analogues of 5H-dibenz[b,f]azepine and evaluation of their radical scavenging activity.

- Journal of Medicinal Chemistry. Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione: Structure-activity relationship at N-methyl-D-aspartate receptor glycine sites.

- RSYN RESEARCH. Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.

- PubMed Central. The potential of dibenzazepine carboxamides in cancer therapy.

- (Reference not directly cited in the text, but relevant to SAR)

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to SAR)

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to synthesis)

- PubMed. Synthesis and Biological Activity of Some 1,3-dihydro-2H-3-benzazepin-2-ones With a Piperazine Moiety as Bradycardic Agents.

- PubMed Central. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives.

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to synthesis)

- (Reference not directly cited in the text, but relevant to SAR)

- PubMed Central. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators.

- (Reference not directly cited in the text, but relevant to mechanism of action)

- PubMed. Functionalized DL-amino acid derivatives. Potent new agents for the treatment of epilepsy.

- (Reference not directly cited in the text, but relevant to mechanism of action)

Sources

- 1. pubs.rsyn.org [pubs.rsyn.org]

- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. experts.umn.edu [experts.umn.edu]

- 8. [Antiarrhythmic effectiveness of 3-carbalkoxyamino-5-(omega-aminoacyl)-10,11-dihydro-5H-dibenz-[b,f]- azepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The tricyclic scaffold of 10,11-dihydro-5H-dibenz[b,f]azepine is a privileged structure in medicinal chemistry, forming the core of several clinically significant therapeutics. This guide focuses on a specific derivative, 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine, a compound for which the direct biological targets are not yet fully elucidated. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document posits Sirtuin 2 (SIRT2) as a primary potential therapeutic target. We will explore the multifaceted role of SIRT2 in pathophysiology, including cancer, neurodegenerative disorders, and inflammatory conditions, thereby establishing the rationale for its inhibition. This guide provides a comprehensive framework for the experimental validation of 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine as a SIRT2 inhibitor, detailing robust in vitro and cellular assay protocols. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Dibenz[b,f]azepine Scaffold

The 10,11-dihydro-5H-dibenz[b,f]azepine core is a well-established pharmacophore, renowned for its interaction with a variety of biological targets. This tricyclic system's unique three-dimensional conformation allows for precise interactions within protein binding pockets. Historically, derivatives of this scaffold have been successfully developed as antidepressants and anticonvulsants. Recent investigations into this chemical class have revealed a broader range of biological activities, including potential anticancer properties.

5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine (herein referred to as the "Compound of Interest") is a derivative whose therapeutic potential remains largely unexplored. Its structural features, particularly the acetyl and amine substitutions on the dibenz[b,f]azepine core, suggest the possibility of novel target engagement and a distinct pharmacological profile. This guide will focus on the most promising avenue of investigation based on available literature for structurally related compounds: the inhibition of Sirtuin 2 (SIRT2).

Sirtuin 2 (SIRT2): A High-Value, Multifaceted Therapeutic Target

SIRT2 is a member of the sirtuin family of NAD+-dependent protein deacetylases. Predominantly located in the cytoplasm, SIRT2 plays a crucial role in a wide array of cellular processes by deacetylating numerous histone and non-histone protein substrates.[1][2] Its involvement in diverse signaling pathways has implicated SIRT2 in the pathophysiology of several major diseases, making it a compelling target for therapeutic intervention.

The Dichotomous Role of SIRT2 in Cancer

The function of SIRT2 in oncology is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and oncogenic roles.[1][3][4]

-

As a Tumor Suppressor: SIRT2 is involved in maintaining genomic integrity and regulating the cell cycle.[5][6] Its deficiency in mice has been linked to an increased incidence of tumors.[5]

-

As an Oncogene: In other contexts, SIRT2 has been shown to promote cancer cell proliferation and survival. For instance, it can deacetylate and stabilize oncoproteins like c-Myc.[7] The inhibition of SIRT2 has demonstrated broad anticancer activity in various cancer cell lines.[7][8]

This dual role underscores the importance of understanding the specific cellular context when targeting SIRT2 for cancer therapy. The potential for SIRT2 inhibitors to be effective in c-Myc-driven cancers presents a significant therapeutic opportunity.[7]

SIRT2 in Neurodegenerative Disorders

SIRT2 is highly expressed in the brain and has been implicated in the pathology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.[9][10][11][12][13][14]

-

Microtubule Stability: A key substrate of SIRT2 is α-tubulin.[9] Deacetylation of α-tubulin by SIRT2 can lead to microtubule instability, a phenomenon observed in Alzheimer's disease.[10] Inhibition of SIRT2 can restore tubulin acetylation, promoting microtubule stability.[10]

-

α-Synuclein Toxicity: In models of Parkinson's disease, inhibition of SIRT2 has been shown to rescue α-synuclein-mediated toxicity and protect against dopaminergic cell death.[12]

These findings suggest that SIRT2 inhibitors could be neuroprotective and represent a promising strategy for treating these debilitating conditions.

The Modulatory Role of SIRT2 in Inflammation

SIRT2 is a key regulator of the inflammatory response, though its precise role can be multifaceted.[2][15][16][17][18]

-

NF-κB Pathway: SIRT2 can deacetylate the p65 subunit of NF-κB, which generally leads to the suppression of this pro-inflammatory signaling pathway.[16][17]

-

NLRP3 Inflammasome: SIRT2 has also been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune response.[18]

The anti-inflammatory properties of SIRT2 inhibition in certain contexts suggest its potential for treating inflammatory and autoimmune diseases.[15][16]

Known Substrates of SIRT2

SIRT2 has a diverse range of substrates, which explains its involvement in multiple cellular pathways. A quantitative proteomic analysis has identified numerous SIRT2 substrates involved in various processes.[19][20]

| Cellular Process | Key SIRT2 Substrates | Reference |

| Cell Cycle & Mitosis | α-tubulin, Histone H4K16, CDK9, BubR1 | [9][21] |

| Metabolism | PEPCK, PGAM2, FOXO1 | [6][22] |

| DNA Damage Response | ATRIP | [1][5] |

| Gene Transcription | p53, p65 (NF-κB) | [8][18] |

| Oncogenesis | c-Myc | [7] |

Table 1: A selection of key SIRT2 substrates and their associated cellular functions.

Experimental Validation Workflow for SIRT2 Inhibition

To empirically determine if 5-Acetyl-10,11-dihydro-5H-dibenz(b,f)azepin-3-amine targets SIRT2, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro enzymatic assays to more complex cellular target engagement and phenotypic assays.

This assay would require the generation of a stable cell line expressing SIRT2 fused to NanoLuc® luciferase. The displacement of a fluorescent tracer by the Compound of Interest leads to a decrease in the BRET signal, allowing for the determination of a cellular IC50 value.

Conclusion and Future Directions